(S)-Pregabalin methyl ester hydrochloride

Forensic analysis Chiral GC-MS Analytical derivatization

(S)-Pregabalin methyl ester hydrochloride (CAS 714230-22-5) is the methyl ester hydrochloride salt of the active pharmaceutical ingredient (API) pregabalin, bearing the (S)-absolute configuration at the C3 stereocenter. Chemically designated as methyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride with molecular formula C₉H₂₀ClNO₂ and molecular weight 209.71 g/mol, the compound exists as a white to off-white crystalline solid with a melting point of 92–94°C.

Molecular Formula C9H20ClNO2
Molecular Weight 209.71 g/mol
CAS No. 714230-22-5
Cat. No. B588487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Pregabalin methyl ester hydrochloride
CAS714230-22-5
Synonyms(3S)-3-(Aminomethyl)-5-methyl-hexanoic Acid Hydrochloride; 
Molecular FormulaC9H20ClNO2
Molecular Weight209.71 g/mol
Structural Identifiers
SMILESCC(C)CC(CC(=O)OC)CN.Cl
InChIInChI=1S/C9H19NO2.ClH/c1-7(2)4-8(6-10)5-9(11)12-3;/h7-8H,4-6,10H2,1-3H3;1H/t8-;/m0./s1
InChIKeyNQNJFRLJTFCGSL-QRPNPIFTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buy (S)-Pregabalin Methyl Ester Hydrochloride CAS 714230-22-5: Analytical Standard & Chiral Intermediate for Pregabalin R&D


(S)-Pregabalin methyl ester hydrochloride (CAS 714230-22-5) is the methyl ester hydrochloride salt of the active pharmaceutical ingredient (API) pregabalin, bearing the (S)-absolute configuration at the C3 stereocenter . Chemically designated as methyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride with molecular formula C₉H₂₀ClNO₂ and molecular weight 209.71 g/mol, the compound exists as a white to off-white crystalline solid with a melting point of 92–94°C . It is functionally employed as a protected synthetic intermediate for the preparation of (S)-pregabalin and as an analytical reference standard for pharmaceutical quality control applications [1].

Why (S)-Pregabalin Methyl Ester Hydrochloride Cannot Be Replaced by Alternative Pregabalin Derivatives


Substituting (S)-pregabalin methyl ester hydrochloride with structurally related alternatives—such as pregabalin free acid, pregabalin racemate, (R)-pregabalin methyl ester, or other pregabalin ester salts—introduces critical failures in analytical and synthetic workflows. The parent pregabalin free acid undergoes ring closure to the corresponding lactam under standard GC injection port conditions, rendering conventional GC-MS analysis unreliable without prior derivatization [1]. The methyl ester form caps the carboxylic acid moiety, preventing lactam formation and enabling direct GC-MS analysis with chiral discrimination when combined with subsequent amine derivatization [2]. Substitution with racemic pregabalin methyl ester or the (R)-enantiomer compromises stereochemical fidelity in chiral purity assessments, as the active pharmaceutical agent is defined as the (S)-enantiomer of 3-(aminomethyl)-5-methylhexanoic acid [1]. These orthogonal differences in analytical compatibility and stereochemical identity cannot be simultaneously satisfied by any single alternative derivative, establishing this compound as the functionally irreplaceable entity for specific forensic and pharmaceutical quality applications.

Quantitative Differentiation Evidence for (S)-Pregabalin Methyl Ester Hydrochloride Procurement


GC-MS Analytical Compatibility: Prevention of Lactam Ring Closure Artifact

In forensic drug analysis by GC-MS, pregabalin free acid (the parent compound) undergoes ring closure to the corresponding lactam in the GC injection port and/or MS transfer line, producing a chromatographic artifact that precludes accurate detection of the native compound [1]. (S)-Pregabalin methyl ester hydrochloride eliminates this problem by capping the carboxylic acid moiety, preventing lactam formation and enabling direct GC-MS analysis with subsequent chiral derivatization at the amine group [2].

Forensic analysis Chiral GC-MS Analytical derivatization

Stereochemical Identity Verification via Optical Activity and Absolute Configuration

The compound is defined by an absolute stereochemical configuration with one defined stereocenter at the C3 position in the (S)-configuration, exhibiting positive optical activity [1]. In contrast, the (R)-enantiomer is the pharmacologically inactive stereoisomer and represents the chiral impurity to be quantified in pregabalin API [2].

Chiral purity Enantiomeric excess Stereochemical quality control

Role as a Specified Impurity in Pregabalin API Quality Control

Pregabalin methyl ester is classified as a known and specified impurity (Impurity 68) of pregabalin API, and its hydrochloride salt is supplied with detailed characterization data compliant with regulatory guidelines for analytical method development, method validation, and quality control applications during ANDA submission and commercial production [1].

Pharmaceutical impurities ANDA submission Method validation

Solid-State Physical Form Advantage for Precise Analytical Weighing

The compound is supplied as a white to off-white crystalline solid with a melting point of 92–94°C, facilitating accurate gravimetric preparation of standard solutions . In contrast, alternative ester forms or the free acid may exist as hygroscopic powders or oils that complicate precise weighing and introduce weighing error in analytical method development.

Analytical reference standard Solid-state properties Laboratory handling

Definitive Application Scenarios for (S)-Pregabalin Methyl Ester Hydrochloride in Research and Industry


Forensic Identification of Controlled (S)-Pregabalin via GC-MS

Forensic drug analysis laboratories utilize (S)-pregabalin methyl ester hydrochloride as a derivatization intermediate for the unequivocal identification of the controlled (S)-enantiomer of pregabalin via GC-MS. The methyl ester capping prevents lactam ring closure artifacts that plague direct GC-MS analysis of pregabalin free acid [1]. This application is directly supported by the method described in Hitchcock and Marginean (2019), which establishes that methylation followed by S-TPC chiral derivatization enables reliable enantiomeric discrimination of pregabalin in forensic casework [2].

Analytical Reference Standard for Pregabalin Impurity Profiling

Quality control laboratories in pharmaceutical manufacturing employ (S)-pregabalin methyl ester hydrochloride as a characterized impurity reference standard (Impurity 68) for HPLC method development, method validation, and batch release testing of pregabalin API and finished drug products. The compound is supplied with comprehensive characterization data including NMR, MS, and HPLC chromatograms compliant with regulatory guidelines for ANDA submissions [1].

Chiral Purity Assessment of Pregabalin API

Analytical development scientists use (S)-pregabalin methyl ester hydrochloride as a chiral standard to validate methods for quantifying the undesired (R)-enantiomer in pregabalin API. The defined (S)-absolute configuration and positive optical activity provide a benchmark against which chiral chromatographic separations are calibrated [1]. This is essential for meeting pharmacopeial specifications for enantiomeric purity in the final drug substance.

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